Apt-cgmp

Description

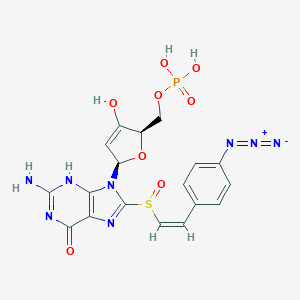

Structure

3D Structure

Properties

CAS No. |

149478-71-7 |

|---|---|

Molecular Formula |

C18H17N8O8PS |

Molecular Weight |

536.4 g/mol |

IUPAC Name |

[(2R,5R)-5-[2-amino-8-[(Z)-2-(4-azidophenyl)ethenyl]sulfinyl-6-oxo-1H-purin-9-yl]-3-hydroxy-2,5-dihydrofuran-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C18H17N8O8PS/c19-17-22-15-14(16(28)23-17)21-18(36(32)6-5-9-1-3-10(4-2-9)24-25-20)26(15)13-7-11(27)12(34-13)8-33-35(29,30)31/h1-7,12-13,27H,8H2,(H2,29,30,31)(H3,19,22,23,28)/b6-5-/t12-,13-,36?/m1/s1 |

InChI Key |

NJGWWFGARBGAMJ-BOBKOGBWSA-N |

SMILES |

C1=CC(=CC=C1C=CS(=O)C2=NC3=C(N2C4C=C(C(O4)COP(=O)(O)O)O)N=C(NC3=O)N)N=[N+]=[N-] |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\S(=O)C2=NC3=C(N2[C@H]4C=C([C@H](O4)COP(=O)(O)O)O)NC(=NC3=O)N)N=[N+]=[N-] |

Canonical SMILES |

C1=CC(=CC=C1C=CS(=O)C2=NC3=C(N2C4C=C(C(O4)COP(=O)(O)O)O)NC(=NC3=O)N)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Approaches and Analytical Methodologies for Apt Cgmp

Synthetic Pathways for 8-p-Azidophenacylthio-cGMP

The synthesis of unlabeled 8-p-azidophenacylthio-cGMP (Apt-cGMP) typically commences with 8-bromoguanosine (B14676) 3',5'-cyclic monophosphate (8-Br-cGMP) as a starting material. The process involves a multi-step reaction sequence: Initially, 8-Br-cGMP is reacted with thiourea (B124793) in dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature, such as 115°C. This reaction leads to the formation of an isothiuronium (B1672626) salt adduct at the C8 position of the cGMP molecule nih.gov. Following this, the intermediate isothiuronium salt adduct is decomposed to yield 8-thio-cGMP. This decomposition is achieved by diluting the reaction mixture with methanol (B129727) and subsequently adding sodium methoxide (B1231860) nih.gov. In the final alkylation step, the purified 8-thio-cGMP is reacted with p-azidophenacyl bromide. All subsequent steps in the synthesis are performed under reduced room light to preserve the integrity of the light-sensitive azido (B1232118) group nih.gov.

Table 1: Key Steps in the Synthesis of this compound

| Step No. | Starting Material / Intermediate | Reagent(s) | Conditions | Product / Intermediate |

| 1 | 8-Br-cGMP | Thiourea | Dimethyl sulfoxide, 115°C | Isothiuronium salt adduct |

| 2 | Isothiuronium salt adduct | Methanol, Sodium methoxide | Room temperature | 8-thio-cGMP |

| 3 | 8-thio-cGMP | p-Azidophenacyl bromide | Reduced room light | 8-p-azidophenacylthio-cGMP (this compound) |

Spectroscopic and Chromatographic Methods for Compound Verification in Research Contexts

Verification of this compound and its intermediates throughout the synthetic process and in research applications relies on a combination of spectroscopic and chromatographic techniques.

Chromatographic Methods: Thin-Layer Chromatography (TLC) is extensively used to monitor reaction progress and characterize products. Two primary TLC systems have been reported:

Silica (B1680970) gel (Kieselgel 60 F254) developed with a solvent system of 1-butanol/acetic acid/water in a 5:3:2 ratio nih.gov.

Polyethyleneimine-cellulose developed with 200 mM LiCl/50 mM triethanolamine (B1662121) at pH 7.9 nih.gov. Preparative TLC on thicker silica plates using the same solvent system is also employed for purification nih.gov.

High-Performance Liquid Chromatography (HPLC) is critical for the purification and analysis of this compound. Reversed-phase HPLC, typically utilizing a C18 column, is employed for the purification of unlabeled this compound. The compound is eluted with a 0-40% gradient of methanol in water, maintained with 5 mM ammonium (B1175870) acetate (B1210297) at pH 5.0 nih.gov. Anion-exchange HPLC is also used, particularly for the purification of brominated [32P]cGMP, developed with a 5-500 mM ammonium acetate gradient at pH 5 nih.gov.

Spectroscopic Methods: Ultraviolet (UV) shadowing and UV excitation are commonly used for visualizing compounds on TLC plates, especially those containing a fluorescent dye nih.gov. Autoradiography is a key method for detecting and confirming the presence of radiolabeled this compound, particularly after separation by techniques like SDS/PAGE, demonstrating its covalent attachment to target proteins nih.govfishersci.nl. Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental analytical technique for determining the chemical molecular structure of compounds, confirming identity, assessing purity, and elucidating unknown structures uni.lu. While specific NMR data for this compound were not detailed in the provided context, advanced one- and two-dimensional NMR experiments, including techniques like APT (Attached Proton Test), are standard tools in chemical analysis for complex mixtures and pharmaceutical characterization uni.lu. Mass Spectrometry (MS), often coupled with chromatography (e.g., LC-MS), is routinely used for the identification and characterization of cyclic guanosine (B1672433) monophosphate derivatives, providing crucial information on molecular weight and fragmentation patterns.

Radiosynthesis of Labeled this compound for Molecular Research Applications

For molecular research applications, particularly those involving photoaffinity labeling, this compound is synthesized in a radiolabeled form, typically with Phosphorus-32 ([32P]). The radiosynthesis begins with [32P]cGMP. This precursor undergoes bromination to yield 8-Br-[32P]cGMP, which is then purified using anion-exchange HPLC nih.gov. Subsequently, this purified 8-Br-[32P]cGMP is subjected to the same multi-step synthetic pathway as the unlabeled compound, involving reactions with thiourea, sodium methoxide, and p-azidophenacyl bromide, to produce APT-[32P]cGMP nih.gov.

The radiolabeled Apt-[32P]cGMP is a powerful tool for studying cGMP-activated channels. Upon UV illumination, it can covalently attach to channel subunits, allowing researchers to identify and characterize the specific binding sites and proteins involved in cGMP signaling nih.govfishersci.nlcenmed.com. The incorporation of the [32P] label enables detection via SDS/PAGE and autoradiography, confirming the specific labeling of the target channel subunits nih.govfishersci.nl.

Molecular Mechanisms of Apt Cgmp Interaction with Cellular Targets

Covalent Tethering and Irreversible Binding Dynamics Upon Photoactivation

The design of Apt-cGMP incorporates a photoactivatable group, typically an azide, which facilitates its covalent attachment to target proteins upon exposure to ultraviolet (UV) light. This irreversible binding is crucial for studying the stable, liganded states of ion channels.

This compound, specifically identified as 8-p-azidophenacylthio-cGMP, binds reversibly to the ligand-binding pockets of target proteins, such as CNG channels semanticscholar.orgrupress.orgrupress.orgpnas.orgnih.govnih.govnih.govresearchgate.net. Upon irradiation with UV light, typically at wavelengths around 350-360 nm, the photoactivatable azidophenacyl group undergoes photolysis semanticscholar.orgrupress.orgrupress.orgpnas.orgnih.govnih.gov. This process generates a highly reactive species, often a nitrene or carbene, which then forms a stable covalent bond with nearby amino acid residues within the binding site wikipedia.org. This covalent tethering effectively "locks" the cGMP moiety into the binding site, rendering the interaction irreversible and allowing for the study of channels with a fixed number of bound ligands semanticscholar.orgrupress.orgrupress.orgpnas.orgnih.govacs.org.

Extensive research has confirmed the high specificity of this compound for cGMP-binding sites. Studies utilizing a radioactive version, APT-[32P]-cGMP, demonstrated its covalent attachment primarily to the 63-kDa subunit of the retinal rod cGMP-activated channel pnas.org. This labeling was significantly reduced in the presence of an excess of 8-Br-cGMP, a known cGMP analog, indicating competition for the same binding sites and thus specificity pnas.org. Conversely, the presence of 5'-GMP, a non-cyclic guanosine (B1672433) monophosphate, did not significantly reduce the labeling, further supporting the specificity for the cyclic nucleotide-binding domain pnas.org. While initial findings suggested that this compound did not significantly differentiate between the alpha and beta subunits of native channels, investigations into sulfhydryl-reactive derivatives of cGMP aimed to achieve more targeted attachment to specific subunit types acs.org.

Allosteric Regulation of Cyclic Nucleotide-Gated (CNG) Ion Channels by Covalently Bound this compound

The irreversible binding capability of this compound has been instrumental in overcoming the limitations of studying the dynamic equilibrium of ligand binding to CNG channels. By fixing the number of bound ligands, researchers can precisely analyze the allosteric transitions that lead to channel opening.

The use of covalently bound this compound has enabled a detailed kinetic analysis of CNG channel gating at various liganded states, a feat difficult to achieve with reversibly binding ligands due to their rapid association and dissociation semanticscholar.orgrupress.orgnih.gov. By analyzing the behavior of channels with zero, one, two, three, or four ligands covalently attached, researchers have developed models that reveal complex gating mechanisms semanticscholar.orgrupress.org.

Quantitative analyses have shown that covalent attachment of this compound leads to discrete shifts in the dose-response relations for free cGMP, corresponding to the number of ligands covalently bound rupress.org. These shifts reflect graded changes in both the Hill coefficient and the effective concentration of cGMP (K1/2) required for channel activation rupress.org. For instance, studies have demonstrated that the activation of CNG channels is a multi-step process involving a series of ligand-binding steps followed by an allosteric transition that leads to channel opening acs.org.

Table 1: Effects of Covalent this compound Binding on CNG Channel Gating

| Number of Covalently Bound Ligands | Observed Effect on Dose-Response Relation (for free cGMP) | Implications for Gating Kinetics |

| 1-4 (discrete shifts) | Graded changes in Hill coefficient and K1/2 | Reveals complex, multi-step activation mechanism rupress.org |

| Fixed Ligand Complement | Allows study of inherent channel conformational changes | Uncouples ligand binding dynamics from channel opening semanticscholar.orgrupress.org |

A significant finding facilitated by this compound has been the elucidation of functional heterogeneity among the ligand-binding sites within CNG channels rupress.orgnih.govnih.govacs.org. When channels were activated by cGMP after a population of channels had been isolated with covalently attached ligands at all but one site, the dose-response relations observed were shallower than predicted by single-site activation models rupress.orgnih.govnih.gov.

These results were best described by models positing two distinct populations of binding sites, present in roughly equal proportions, that exhibit apparent affinities for cGMP differing by approximately a factor of 25 rupress.orgnih.govnih.gov. This suggests that not all cGMP-binding sites contribute equally to channel activation or that their binding properties are inherently different, leading to a more nuanced understanding of allosteric regulation.

CNG channels are heterotetramers, typically composed of homologous A and B subunits mdpi.comguidetopharmacology.orgfsu.edu. For instance, native rod CNG channels are tetramers consisting of 63 kDa alpha (CNGA1) and 240 kDa beta (CNGB1) subunits, with a proposed stoichiometry of three CNGA1 subunits and one CNGB1 subunit acs.orgfsu.edunih.govnih.gov. Cone CNG channels are composed of CNGA3 and CNGB3 subunits mdpi.comfsu.edu.

Activation and Modulation of cGMP-Dependent Protein Kinases (PKG) Isoforms

Cyclic GMP-dependent protein kinases (PKG), also known as protein kinase G, are pivotal enzymes in the nitric oxide (NO)/cGMP signaling pathway, mediating a diverse array of biological functions, including smooth muscle contraction, cardiac function, and neuronal processes. PKG is activated by cyclic guanosine 3',5'-monophosphate (cGMP), a second messenger produced when guanylyl cyclase enzymes are stimulated by signaling molecules such as nitric oxide. Once activated, PKG phosphorylates various target proteins, thereby altering their function and contributing to downstream cellular processes nih.govontosight.aiidrblab.netuwm.edu.pl.

In mammalian cells, two primary types of PKG enzymes have been identified: Type I and Type II nih.govontosight.aiidrblab.net. PKG Type I (PKG-I) is the predominant form found in blood vessels and exists as two splice variants, PKG-Iα and PKG-Iβ nih.govontosight.aincpsb.org.cnnih.gov. These isoforms are generated from the human PRKG1 gene and differ structurally in their N-terminal domains, specifically within the first 100 amino acids ncpsb.org.cnnih.govmrc.ac.ukguidetopharmacology.org. This N-terminal variation influences their auto-inhibitory properties and capacity for interaction with other proteins ncpsb.org.cnnih.govmrc.ac.uk. Notably, PKG-Iα exhibits a higher sensitivity to cGMP, requiring approximately 10-fold lower cGMP concentrations for activation compared to PKG-Iβ. This difference is reflected in their activation constants (Kₐ), with PKG-Iα having a Kₐ of 0.1 µM and PKG-Iβ having a Kₐ of 1.0 µM ncpsb.org.cnharvard.edu. PKG-Iα is also reported to exist as a partially active form that does not necessitate an elevation in cGMP for some activity nih.gov.

Research on the Selective Activation of PKG-Iα

8-(2-aminophenylthio)-cGMP (this compound) has been identified and extensively utilized as a highly selective activator for the PKG-Iα isoform nih.govontosight.ainih.govharvard.edulabsolu.ca. This selectivity makes this compound a valuable tool for dissecting the specific physiological roles mediated by PKG-Iα, distinct from those involving PKG-Iβ or other PKG types nih.govharvard.edulabsolu.ca.

Studies employing this compound have provided insights into PKG-Iα's unique contributions to cellular regulation. For instance, prolonged incubation of pulmonary veins with 8-APT-cGMP significantly suppressed PKG protein levels. This observation suggests that activation of PKG-Iα alone is sufficient to induce a negative feedback loop, leading to the downregulation of the PKG enzyme itself nih.govontosight.ai. This isoform-specific downregulation highlights the intricate regulatory mechanisms governing PKG expression and activity in response to sustained cGMP signaling.

Comparative Studies on Differential Effects of this compound on PKG-Iα and PKG-Iβ Activity and Protein Expression

Comparative research using selective cGMP analogs has revealed distinct functional roles and regulatory impacts of PKG-Iα and PKG-Iβ. While 8-APT-cGMP selectively activates PKG-Iα, another analog, 8-Br-PET-cGMP, activates both PKG-Iα and PKG-Iβ with comparable potency nih.govontosight.ainih.gov. This difference in activation profiles has been leveraged to investigate the unique contributions of each isoform.

Beyond enzyme expression, the isoforms exhibit differential impacts on cellular processes. In human breast cancer cell lines, such as MCF-7 and MDA-MB-468, treatment with 8-Br-PET-cGMP, a PKG-Iβ activator, induced concentration-dependent inhibition of cell growth and apoptosis nih.govharvard.edulabsolu.caneobioscience.com. Conversely, 8-APT-cGMP, the PKG-Iα activator, had no discernible effect on cell growth in these specific cancer cell lines nih.govharvard.edulabsolu.caneobioscience.com. This striking difference underscores that the anti-proliferative and pro-apoptotic effects of cGMP in these contexts are primarily mediated through PKG-Iβ, indicating a critical isoform-specific role in cancer cell biology.

The differential sensitivities and functional outcomes of PKG-Iα and PKG-Iβ are partly attributed to their distinct N-terminal autoinhibitory domains nih.gov. Autophosphorylation at specific serine residues, such as Ser64 in PKG-Iα and Ser79 in PKG-Iβ, is crucial for their activation nih.gov. These structural and post-translational differences likely contribute to their varied responses to cGMP and its analogs, as well as their distinct interaction profiles with partner proteins. Furthermore, PKG-Iα has been shown to be more susceptible to ubiquitination than PKG-Iβ, a regulatory mechanism that may influence the cellular fate and turnover of each isoform nih.gov.

The following table summarizes the comparative activation properties of PKG-I isoforms:

Table 1: Comparative Activation Properties of PKG-I Isoforms

| PKG Isoform | Activation Constant (Kₐ) for cGMP | Relative cGMP Sensitivity | Key Structural Difference |

| PKG-Iα | 0.1 µM harvard.edu | High (10-fold greater) ncpsb.org.cnharvard.edu | Distinct N-terminal domain nih.govmrc.ac.uk |

| PKG-Iβ | 1.0 µM harvard.edu | Lower ncpsb.org.cnharvard.edu | Distinct N-terminal domain nih.govmrc.ac.uk |

Impact of PKG Activation by this compound on Downstream Intracellular Processes

Activation of PKG by cGMP, whether directly or through selective activators like this compound, initiates a cascade of downstream intracellular events that are fundamental to various physiological functions. A primary and well-established outcome of PKG activation is the reduction of intracellular Ca²⁺ concentration, leading to processes such as vasodilatation nih.govontosight.aiidrblab.netuwm.edu.pl.

The cGMP-PKG signaling pathway is a broad mediator of cellular responses, including the regulation of vascular smooth muscle cell relaxation and contraction, and protective effects against cardiac hypertrophy, atherosclerosis, and vascular injury/restenosis idrblab.net. Key molecular mechanisms underlying these effects include:

Calcium Homeostasis Regulation: Activated PKG phosphorylates phospholamban (PLB) on the sarcoplasmic reticulum (SR). This phosphorylation causes PLB to dissociate from Ca²⁺-ATPase (SERCA2a), thereby restoring SERCA2a's activity. The enhanced SERCA2a activity facilitates the transfer of Ca²⁺ from the cytoplasm back into the sarcoplasmic reticulum, effectively reducing cytosolic Ca²⁺ levels idrblab.net. Additionally, PKG-Iβ can catalyze the phosphorylation of IP3 receptor-associated PKG-I substrate (IRAG), which inhibits the release of Ca²⁺ mediated by the IP3 receptor idrblab.net. These coordinated actions contribute to the accumulation of Ca²⁺ within the sarcoplasmic reticulum, which can then trigger spontaneous outward currents and activate large-conductance Ca²⁺-activated potassium (BK) channels, culminating in cardiomyocyte relaxation idrblab.net.

Modulation of Ion Channels: PKG activation significantly influences the function of ATP-sensitive potassium (KATP) channels, which are crucial for cellular stress adaptation, particularly in the heart nih.gov. PKG exerts a dual regulatory effect on these channels, involving both direct phosphorylation and indirect signaling pathways. Notably, PKG stimulates KATP channels through an intracellular signaling cascade involving reactive oxygen species (ROS), calmodulin, and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) nih.gov. This pathway is implicated in regulating cardiomyocyte excitability and providing cardiac protection against ischemia-reperfusion injury nih.gov.

Cell Growth and Apoptosis: In specific cellular contexts, such as breast cancer cell lines, PKG activation plays a role in regulating cell growth and inducing apoptosis. As discussed, while this compound (PKG-Iα activator) did not affect cell growth in MCF-7 and MDA-MB-468 cells, 8-Br-PET-cGMP (PKG-Iβ activator) induced significant cell growth inhibition and apoptosis nih.govharvard.edulabsolu.caneobioscience.com. This pro-apoptotic effect, mediated by PKG-Iβ, can be assessed through various cellular assays, including Annexin-V–propidium iodide staining, cell cycle analysis, and caspase-3/9 activity assays nih.govharvard.edulabsolu.ca. This highlights the isoform-specific therapeutic potential of targeting PKG in certain disease states.

The diverse downstream effects of PKG activation underscore its central role in cellular signaling, with specific outcomes often dependent on the activated PKG isoform and the cellular context.

Advanced Methodologies Employing Apt Cgmp in Biomedical Research

Biochemical Assays for Enzyme Activity Modulation and Signal Pathway Research

Assessment of Guanylyl Cyclase (GC) Activity in Cellular Lysates

Assessing guanylyl cyclase activity in cellular lysates is a common approach to study the enzyme's function and regulation. This method typically involves incubating cell lysates, which contain the endogenous GC enzymes, with the substrate guanosine (B1672433) triphosphate (GTP) under controlled conditions that mimic the intracellular environment. nih.gov The GC enzymes present in the lysate convert GTP to cGMP. cellsignal.com The amount of cGMP produced over a specific time period serves as a measure of GC activity.

Various methods are employed to quantify the generated cGMP in cellular lysates. Radioimmunoassays (RIA) and enzyme immunoassays (EIA) are historically common techniques for measuring cGMP levels. cellsignal.comnih.gov More modern approaches include fluorescent or luminescent-based assays, which offer higher throughput and can be adapted for use with smaller sample volumes. cellsignal.commoleculardevices.com For instance, competitive immunoassays utilize an antibody specific to cGMP, where labeled cGMP competes with the sample cGMP for antibody binding sites. cellsignal.commoleculardevices.com The signal generated by the label (e.g., fluorescence or luminescence) is inversely proportional to the concentration of cGMP in the sample. cellsignal.commoleculardevices.com

The preparation of cellular lysates is a critical step to ensure accurate measurement of GC activity. Cells are typically lysed using methods that preserve enzyme activity, such as sonication or filtration, in a buffer containing necessary cofactors and inhibitors of enzymes that could interfere with the assay, like phosphodiesterases, to prevent cGMP degradation. nih.gov The resulting lysate is then incubated with GTP, and the reaction is stopped at various time points to determine the rate of cGMP synthesis. nih.gov

Measurement of Phosphodiesterase (PDE) Activity and Inhibition

Phosphodiesterases play a critical role in regulating intracellular cGMP levels by hydrolyzing cGMP to 5'-GMP. cellsignal.comfrontiersin.org Measuring PDE activity and assessing the effect of potential inhibitors is essential for drug discovery and understanding signaling pathways. Assays for PDE activity typically involve incubating the enzyme (either purified or in a biological sample like a cell lysate) with a known concentration of cGMP substrate. frontiersin.orgnih.gov The rate of cGMP hydrolysis to 5'-GMP is then measured.

Several methods exist for quantifying PDE activity. One common approach involves using a labeled cGMP substrate, such as [³H]-cGMP or a fluorescently labeled cGMP. frontiersin.orgnih.gov After the incubation period, the reaction is stopped, and the product (labeled 5'-GMP) is separated from the remaining substrate and quantified. nih.gov Another method involves coupling the PDE reaction with a second enzyme, such as 5'-nucleotidase, which hydrolyzes the 5'-GMP product to guanosine and inorganic phosphate (B84403). abcam.com The released phosphate can then be quantified using a colorimetric assay. abcam.com

High-throughput screening (HTS) methods, such as luminescent assays, have also been developed for measuring PDE activity and inhibition. wur.nlpromega.com These assays often involve a system where the amount of remaining substrate or produced product is linked to a luminescent signal. wur.nlpromega.com For example, some assays utilize the principle that PDE inhibitors reduce the degradation of cGMP, leading to higher levels of cGMP, which can then be indirectly measured through coupled reactions that produce light. wur.nl

Measuring PDE inhibition involves performing the PDE activity assay in the presence of varying concentrations of a potential inhibitor. The reduction in PDE activity compared to a control without the inhibitor indicates the compound's inhibitory potency, often expressed as an IC50 value. frontiersin.orgwur.nl

Application of Quenching Resonance Energy Transfer (QRET) for Enzyme Activity Monitoring in Complex Biological Systems

Quenching Resonance Energy Transfer (QRET) is a homogeneous assay technology that can be applied to monitor enzyme activity, including that of sGC and PDE, particularly in complex biological systems like cellular homogenates. researchgate.net QRET is based on the principle of energy transfer between a donor fluorophore and a quencher molecule. In the context of cGMP-related enzyme assays, this technique can be designed to detect changes in cGMP concentration or the state of molecules involved in cGMP metabolism.

One application of QRET for monitoring sGC and PDE activities involves using a cGMP-specific antibody and labeled cGMP. researchgate.net The assay can be configured such that the QRET signal changes depending on whether cGMP is bound to the antibody or free in solution. For instance, a system might involve a labeled cGMP molecule (e.g., with a Europium(III) chelate as the donor) and a quencher positioned such that binding of the labeled cGMP to an antibody brings the donor and quencher into close proximity, resulting in quenching of the donor fluorescence. researchgate.netresearchgate.net Changes in the concentration of unlabeled cGMP produced by sGC or degraded by PDE would then affect the binding of the labeled cGMP to the antibody, leading to a measurable change in the QRET signal. researchgate.net

Research Applications and Broader Implications in Cellular and Molecular Physiology

Probing the Structure-Function Relationship of Cyclic Nucleotide-Gated Channels

Cyclic nucleotide-gated (CNG) ion channels are crucial mediators in various signaling pathways, including visual excitation. Apt-cGMP has been specifically developed and applied to study the structure and function of these channels. pnas.orgnih.gov

Studies in Retinal Rod Outer Segments and Other Excitable Cells

Research utilizing this compound has focused on the cGMP-activated channel found in retinal rod outer segments. pnas.orgnih.govrupress.org These studies have demonstrated the ability of this compound to specifically label the channel in biochemical preparations and to permanently activate the channel current in excised membrane patches from species like bovine and salamander. pnas.orgnih.gov Exposure of membrane patches to UV light in the presence of this compound results in a persistent current, indicating irreversible channel activation due to covalent tethering of cGMP moieties to binding sites. pnas.orgnih.gov This persistent current exhibits properties characteristic of cGMP-activated channels, such as outward rectification and blockage by internal Mg2+. pnas.org

Elucidation of Ligand-Binding Site Characteristics and Cooperativity

This compound has facilitated the study of cGMP-binding sites on CNG channels. By covalently attaching to these sites upon UV illumination, this compound allows for the investigation of ligand-binding characteristics and the cooperative nature of channel activation. pnas.orgnih.gov Studies have shown that this compound is a potent activator, often opening half of the channels in a patch at a lower concentration than cGMP. pnas.orgnih.gov Furthermore, experiments using this compound have revealed a previously unknown heterogeneity in the ligand-binding sites of retinal rod cGMP-gated channels, particularly when channels are activated with ligands covalently attached to all but one site. rupress.org This approach has been valuable for further studies of cGMP-binding sites and in identifying unknown cGMP-binding proteins. pnas.orgnih.gov

Investigating cGMP-PKG Signaling Cascades in Cellular Contexts

The cGMP-dependent protein kinase (PKG) signaling pathway is a key mediator of the effects of nitric oxide (NO) and natriuretic peptides, regulating a wide range of physiological processes. cusabio.complos.orgaffbiotech.com this compound, particularly the 8-APT-cGMP analog, has been used as a tool to investigate this pathway, often acting as a selective activator of PKG Iα. physiology.orgphysiology.org

Role in Cellular Homeostasis and Regulation of Intracellular Processes (e.g., vascular smooth muscle cell function, gene expression)

The cGMP-PKG pathway plays a significant role in maintaining cellular homeostasis and regulating intracellular processes. cusabio.comaffbiotech.comqiagen.com In vascular smooth muscle cells, this pathway is crucial for regulating relaxation and contraction, contributing to the control of vascular tone and blood pressure. cusabio.comaffbiotech.comwikipedia.org PKG Iα is considered a major isoform involved in NO-mediated vasodilation. physiology.orgphysiology.org Studies using 8-APT-cGMP have provided insights into the relative activity of PKG subtypes in vascular smooth muscle and their involvement in vasorelaxation. capes.gov.br

Furthermore, the cGMP pathway, mediated by PKG, is involved in the regulation of gene expression. wikipedia.orgimrpress.comnih.gov This regulation can occur at both transcriptional and post-transcriptional levels, influencing the expression of genes involved in processes like cell proliferation, differentiation, and apoptosis. imrpress.comnih.gov While the direct role of this compound in gene expression studies is not as extensively documented as its use with ion channels, the broader investigation of cGMP-PKG signaling, for which this compound is a tool, highlights this important regulatory aspect.

Exploration of cGMP Pathway Dysregulation in Models of Pathological States (e.g., aspects of hypertension, cancer cell proliferation and apoptosis in specific cell lines)

Dysregulation of the cGMP-PKG signaling pathway is implicated in various pathological states, including hypertension and cancer. plos.orgnih.govmdpi.com this compound has been employed in studies investigating these conditions.

In the context of hypertension, research has explored the role of altered PKG activity and isoform expression. Studies using 8-APT-cGMP, along with other cGMP analogs, have helped to investigate mechanisms underlying nitrate (B79036) tolerance in vascular smooth muscle from hypertensive models, suggesting changes in the relative amounts and activity of PKG Iα and Iβ isoforms. ahajournals.orgnih.gov

Regarding cancer, the cGMP signaling pathway and PKG are of interest as potential therapeutic targets. researchgate.netnih.govnih.gov While some studies on cancer cell proliferation and apoptosis have utilized other PKG activators, the use of specific PKG isoform activators like 8-APT-cGMP (noted as a PKGIα activator) nih.govresearchgate.net and 8-Br-PET-cGMP (noted as a PKGIβ activator) nih.govresearchgate.net has helped to delineate the roles of different PKG isoforms in regulating cell growth and inducing apoptosis in specific cancer cell lines, such as breast cancer cells (MCF-7 and MDA-MB-468). researchgate.netnih.gov This research suggests that activation of certain PKG isoforms can inhibit cancer cell growth and induce apoptosis. researchgate.netnih.gov

Contribution to the Development of Biochemical Tools and Reagents for Life Sciences

This compound itself is a significant biochemical reagent that has contributed to the advancement of life sciences research. medchemexpress.com As a photoaffinity analog, it allows for the irreversible labeling of cGMP-binding sites, which is invaluable for identifying and characterizing these sites and the proteins that contain them. pnas.orgnih.gov This property makes this compound a powerful tool for biochemical studies aimed at understanding the molecular interactions and functional roles of cGMP-binding proteins. Its use in patch-clamp experiments and biochemical preparations exemplifies its utility in probing the intricacies of cyclic nucleotide signaling. pnas.orgnih.gov Biochemical reagents like this compound are essential for researchers to study cellular processes and signaling pathways. medchemexpress.combbi-lifesciences.comapolloscientific.co.uk

Future Research Directions and Emerging Avenues for Apt Cgmp Probes

Development of Next-Generation Photoaffinity Probes with Enhanced Selectivity and Tunability

Developing next-generation photoaffinity probes based on the Apt-cGMP structure is a critical area of future research. This involves designing probes with enhanced selectivity for specific cGMP-binding proteins and improving the tunability of the photoactivation process. Current photoaffinity labeling techniques, including those using probes like this compound, rely on UV irradiation to induce covalent crosslinking nih.govresearchgate.net. Future efforts may explore alternative photoactivation wavelengths or mechanisms to improve spatial and temporal control over labeling, potentially reducing off-target effects and enabling studies in more complex or light-sensitive biological environments.

Furthermore, incorporating modifications that enhance the binding affinity and specificity of the this compound core for particular cGMP effectors, such as specific protein kinase G (PKG) isoforms or phosphodiesterases (PDEs), would significantly improve their utility as research tools. This could involve rational design based on structural information of target proteins or the use of directed evolution techniques to select for probes with desired binding characteristics. The ability to tune the affinity and selectivity of these probes would allow for more precise mapping of cGMP signaling networks within different cell types or subcellular compartments.

Integration of this compound with Advanced Bioimaging and Spectroscopic Techniques

Integrating this compound probes with advanced bioimaging and spectroscopic techniques will enable real-time visualization and analysis of cGMP signaling dynamics and protein interactions in living cells and tissues. Techniques such as Förster resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET) have already been utilized in the development of cGMP biosensors mdpi.comresearchgate.net. Coupling this compound with fluorescent reporters or tags compatible with super-resolution microscopy or live-cell imaging would allow for the visualization of where and when cGMP-protein interactions occur with high spatial and temporal resolution.

Spectroscopic techniques, such as Raman spectroscopy or mass spectrometry, could be used in conjunction with this compound labeling to identify and quantify the proteins that interact with cGMP in a given biological context researchgate.netresearchgate.net. This could involve using modified this compound probes containing detectable tags that can be isolated and analyzed following photoaffinity labeling. Such integrated approaches would provide a more comprehensive understanding of the cGMP interactome under various physiological and pathological conditions.

Computational Modeling and Simulation of this compound-Protein Interactions for Predictive Research

Computational modeling and simulation play a crucial role in understanding the complex interactions between small molecules and proteins, and this applies directly to this compound and its targets scienceopen.comfrontiersin.orgnih.govmdpi.com. Future research will leverage advanced computational techniques, such as molecular dynamics simulations, docking studies, and quantum mechanics/molecular mechanics (QM/MM) approaches, to model the binding of this compound to cGMP-binding domains frontiersin.orgnih.gov.

These computational studies can provide insights into the structural basis of this compound selectivity and affinity, predict potential off-target interactions, and guide the rational design of improved probes with desired properties scienceopen.comfrontiersin.orgnih.gov. Furthermore, simulating the conformational changes induced by this compound binding and subsequent photo-crosslinking can help elucidate the mechanisms of protein activation or inhibition. Integrating computational predictions with experimental data from photoaffinity labeling and functional assays will accelerate the development and application of this compound probes.

Exploration of this compound in Novel cGMP-Mediated Regulatory Pathways and Cross-Talk Mechanisms

This compound probes are valuable tools for exploring previously uncharacterized cGMP-mediated regulatory pathways and understanding the complex cross-talk between cGMP signaling and other cellular signaling cascades scielo.brnih.govnih.gov. While the roles of cGMP in well-established pathways like vasodilation and phototransduction are known, its involvement in many other cellular processes, including neurogenesis, neuroplasticity, and immune responses, is still being actively investigated wikipedia.org.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.